molecular formula C13H29FO6P2 B028031 Tetraisopropyl Fluoromethylenediphosphonate CAS No. 78715-57-8

Tetraisopropyl Fluoromethylenediphosphonate

Cat. No.: B028031
CAS No.: 78715-57-8
M. Wt: 362.31 g/mol
InChI Key: XXNLZMODXBPUOM-UHFFFAOYSA-N
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Description

Tetraisopropyl Fluoromethylenediphosphonate is a chemical compound with the molecular formula C13H29FO6P2 and a molecular weight of 362.31. This compound is known for its unique properties and is used in various scientific research fields, including proteomics research .

Preparation Methods

The synthesis of Tetraisopropyl Fluoromethylenediphosphonate involves several methods. One efficient method includes the reaction of diisopropyl 1-lithio-1-fluoromethylphosphonate with diisopropyl chlorophosphate, yielding the desired compound in moderate yield (37%) . Another method involves the reaction of diisopropyl 1-lithio-1-chloro-1-fluoromethylphosphonate with electrophiles, resulting in a 40% yield . Industrial production methods often involve the use of perchloryl fluoride and potassium tert-butylate in toluene at temperatures below 22°C .

Chemical Reactions Analysis

Tetraisopropyl Fluoromethylenediphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: The compound can undergo substitution reactions, particularly with halogenating agents. Common reagents used in these reactions include n-BuLi, perchloryl fluoride, and potassium tert-butylate Major products formed from these reactions include fluorovinylphosphonates and other fluorinated derivatives.

Scientific Research Applications

Tetraisopropyl Fluoromethylenediphosphonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Proteomics Research: The compound is used in the study of proteomes, particularly in the identification and quantification of proteins.

    Organic Synthesis: It serves as a reagent in various organic synthesis reactions, aiding in the creation of complex molecules.

    Drug Discovery: The compound’s unique properties make it valuable in the discovery and development of new pharmaceuticals.

    Catalysis: It is used as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Tetraisopropyl Fluoromethylenediphosphonate is unique compared to other similar compounds due to its specific fluorinated structure. Similar compounds include:

    Tetraethyl Fluoromethylenediphosphonate: This compound has similar properties but differs in its alkyl groups.

    Tetramethyl Fluoromethylenediphosphonate: Another similar compound with different alkyl groups, affecting its reactivity and applications.

    Difluoromethylenediphosphonate: This compound has two fluorine atoms, leading to different chemical properties and applications.

This compound stands out due to its specific isopropyl groups, which influence its reactivity and make it suitable for particular applications in scientific research and industry.

Properties

IUPAC Name

2-[[di(propan-2-yloxy)phosphoryl-fluoromethyl]-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29FO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNLZMODXBPUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(F)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29FO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508105
Record name Tetrapropan-2-yl (fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78715-57-8
Record name Tetrapropan-2-yl (fluoromethylene)bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (4.5 g, 13.07 mmol) in anhydrous THF (20 mL) at −78° C. under argon were added sodium bis(trimethylsilyl)amide (1.0 M in THF, 28.7 mL) and N-fluorobenzenesulfonimide (9.89 g, 31.36 mmol). The reaction mixture was stirred at −78° C. for 1 h, quenched with saturated aqueous ammonium chloride (20 mL), warmed to room temperature, diluted with ether, washed with 10% aqueous sodium bicarbonate and then with brine, dried over sodium sulfate, and concentrated. Chromatography on silica gel with 5-30% ethyl acetate in hexanes gave 2.18 g of tetraisopropyl difluoromethylenediphosphonate and 0.32 g of tetraisopropyl monofluoromethylenediphosphonate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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